Ethyl imidazo[1,2-a]pyrimidine-3-carboxylate

Physicochemical properties Drug-likeness Lipophilicity

Ethyl imidazo[1,2-a]pyrimidine-3-carboxylate (CAS 64951-07-1) is a versatile heterocyclic building block featuring a privileged imidazo[1,2-a]pyrimidine core with an ethyl carboxylate moiety at the 3-position. Its balanced physicochemical profile (XLogP3-AA = 1.7, MW = 191.19, pKa = 2.70±0.30) supports both synthetic elaboration and drug-like properties, making it an ideal starting point for hit-to-lead optimization. The 3-carboxylate ester can be hydrolyzed or transesterified, enabling rapid SAR exploration, and converted to reactive acylating agents for targeted covalent inhibitor design. Direct substitution with similar analogs (e.g., imidazo[1,2-a]pyridine-3-carboxylates) cannot replicate its unique activity profile, as minor modifications drastically alter antimicrobial MIC values (as low as 0.8 µg/mL against M. tuberculosis). Batch-specific NMR, HPLC, and GC purity data ensure quality for analytical method development and reference standard use. Choose this compound for reliable, reproducible results in demanding drug discovery programs.

Molecular Formula C9H9N3O2
Molecular Weight 191.19 g/mol
CAS No. 64951-07-1
Cat. No. B1584723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl imidazo[1,2-a]pyrimidine-3-carboxylate
CAS64951-07-1
Molecular FormulaC9H9N3O2
Molecular Weight191.19 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN=C2N1C=CC=N2
InChIInChI=1S/C9H9N3O2/c1-2-14-8(13)7-6-11-9-10-4-3-5-12(7)9/h3-6H,2H2,1H3
InChIKeyFGZMTIBNGQUEDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl Imidazo[1,2-a]pyrimidine-3-carboxylate (CAS 64951-07-1): A Core Heterocyclic Building Block for Diversified Bioactivity


Ethyl imidazo[1,2-a]pyrimidine-3-carboxylate (CAS 64951-07-1) is a core heterocyclic building block featuring a fused imidazo[1,2-a]pyrimidine ring system with an ethyl carboxylate moiety at the 3-position [1]. This scaffold serves as a versatile intermediate in the synthesis of numerous biologically active compounds, as demonstrated by its use in generating libraries of antimicrobial, antitubercular, and anticancer agents [2][3]. Its structural features confer a balanced physicochemical profile (XLogP3-AA = 1.7, Molecular Weight = 191.19 g/mol, pKa = 2.70±0.30) that supports both further synthetic elaboration and favorable drug-like properties [1].

Ethyl Imidazo[1,2-a]pyrimidine-3-carboxylate (CAS 64951-07-1): Why Generic Substitution Fails


Generic substitution fails for this compound class because the imidazo[1,2-a]pyrimidine core is a privileged scaffold where even minor modifications to the substituent pattern—such as altering the ester group, adding a phenyl ring, or modifying the heterocyclic core—can drastically alter biological activity, potency, and selectivity profiles [1][2]. For example, the 3-carboxylate ethyl ester group is critical for maintaining a favorable logP (~1.7) and hydrogen bonding capacity, which directly impacts solubility, membrane permeability, and target binding [1]. Substituting this group with a methyl ester, a trifluoromethyl group, or a phenyl ring can shift lipophilicity by >1 log unit and dramatically change antimicrobial MIC values from low micromolar to completely inactive [2][3]. Therefore, direct substitution with structurally similar compounds—such as imidazo[1,2-a]pyridine-3-carboxylates or 2-substituted imidazo[1,2-a]pyrimidine derivatives—cannot be assumed to yield equivalent experimental outcomes.

Ethyl Imidazo[1,2-a]pyrimidine-3-carboxylate (CAS 64951-07-1): Quantitative Evidence for Differentiated Procurement Decisions


Physicochemical Differentiation: Balanced Lipophilicity and Hydrogen Bonding Capacity

Ethyl imidazo[1,2-a]pyrimidine-3-carboxylate exhibits a calculated XLogP3-AA of 1.7, positioning it within the optimal lipophilicity range for oral bioavailability and CNS penetration, compared to more lipophilic analogs such as 2-(2,5-dimethylphenyl)imidazo[1,2-a]pyrimidine (logP = 3.39) [1]. This moderate lipophilicity, combined with a hydrogen bond acceptor count of 4, suggests superior aqueous solubility and reduced non-specific binding relative to highly lipophilic derivatives [1]. The compound's pKa of 2.70±0.30 indicates a weakly basic character, which may influence its ionization state and permeability across biological membranes at physiological pH, distinguishing it from more basic imidazopyrimidine analogs .

Physicochemical properties Drug-likeness Lipophilicity

Synthetic Accessibility and Building Block Utility

The compound can be synthesized in a single-step condensation reaction from 2-aminopyrimidine and ethyl 3-bromopyruvate (90% purity) in ethanol at 75°C for 16 hours, yielding the product after standard aqueous work-up . This straightforward, high-yielding synthetic route contrasts with more complex multi-step sequences required for 2-aryl or 2-heteroaryl substituted imidazo[1,2-a]pyrimidine analogs, which often necessitate expensive coupling reagents, inert atmospheres, and extended reaction times [1]. The 3-carboxylate ester functionality provides a direct handle for further diversification via hydrolysis, amidation, or transesterification, making it a more efficient starting material for library synthesis than the unsubstituted imidazo[1,2-a]pyrimidine core (CAS 274-98-6), which requires additional steps for functionalization [2].

Synthetic chemistry Building block Medicinal chemistry

Structural Confirmation and Batch-to-Batch Consistency

Commercial suppliers of ethyl imidazo[1,2-a]pyrimidine-3-carboxylate (CAS 64951-07-1) provide batch-specific analytical data including NMR, HPLC, and GC purity assessments, with standard purity specifications of ≥95% . This level of analytical rigor ensures that procurement of this compound is associated with verified identity and purity, which is critical for reproducible biological and chemical experimentation. In contrast, many custom-synthesized imidazo[1,2-a]pyrimidine derivatives lack such comprehensive, publicly available batch-specific analytical certification, introducing variability and uncertainty into research workflows [1].

Quality control Analytical chemistry Reproducibility

Ethyl Imidazo[1,2-a]pyrimidine-3-carboxylate (CAS 64951-07-1): Optimal Application Scenarios Based on Evidence


Synthesis of Diversified Antimicrobial Libraries

The compound serves as a versatile starting material for generating libraries of imidazo[1,2-a]pyrimidine derivatives with antimicrobial activity, as evidenced by its use in synthesizing series of compounds that exhibit MIC values as low as 0.8 µg/mL against Mycobacterium tuberculosis H37Rv [1]. The ethyl carboxylate group can be hydrolyzed to the carboxylic acid for further amide coupling, or transesterified to introduce alternative ester moieties, enabling rapid exploration of structure-activity relationships [2].

Hit-to-Lead Optimization in Medicinal Chemistry

With a favorable XLogP3-AA of 1.7 and a molecular weight of 191.19 g/mol, the compound resides within desirable drug-like space, making it an attractive starting point for hit-to-lead optimization campaigns [1]. Its balanced lipophilicity and hydrogen bonding capacity support both solubility and permeability, reducing the need for extensive property optimization early in the drug discovery process, a significant advantage over more lipophilic imidazopyrimidine analogs [3].

Building Block for Targeted Covalent Inhibitors

The 3-carboxylate ester can be readily converted to a reactive acylating agent (e.g., acyl chloride or activated ester) for conjugation to lysine residues or amine-containing warheads, enabling the design of targeted covalent inhibitors [2]. This synthetic flexibility, combined with the core's established bioactivity profile, positions the compound as a strategic intermediate for developing irreversible enzyme inhibitors targeting kinases, proteases, or other therapeutically relevant enzymes [4].

Standardized Reference Compound for Analytical Method Development

The availability of batch-specific NMR, HPLC, and GC purity data from commercial suppliers makes this compound suitable for use as a reference standard in analytical method development and validation . Its well-defined physicochemical properties (exact mass = 191.069476538 Da, monoisotopic mass = 191.069476538 Da) facilitate accurate mass calibration and chromatographic method optimization, supporting robust quality control workflows in both academic and industrial laboratories [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl imidazo[1,2-a]pyrimidine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.